molecular formula C11H16N2O B3073167 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine CAS No. 1017388-36-1

2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine

Cat. No. B3073167
CAS RN: 1017388-36-1
M. Wt: 192.26 g/mol
InChI Key: LIOIKDHMWUEJNK-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine (commonly referred to as MEI) is a chemical compound that has been used for various scientific research applications. MEI is a derivative of isoindoline, a heterocyclic compound that is formed from an aromatic ring and an aliphatic chain. MEI is a colorless liquid with a melting point of -20°C and a boiling point of 185°C. It is soluble in water and methanol, and has a low vapor pressure. MEI has been used in a variety of research applications, including as a biochemical and physiological agent, as well as a lab experiment enhancer.

Scientific Research Applications

Recent Advances in Dopamine D2 Receptor Ligands

The study of dopamine D2 receptor ligands in treating neuropsychiatric disorders has highlighted the significance of compounds with structures similar to 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine. These ligands, including variants like 4-(2,3‐dichlorophenyl) and 4‐(2‐methoxyphenyl)‐, play a crucial role in developing treatments for conditions such as schizophrenia and depression. The exploration of these compounds underscores the importance of specific structural features for high D2 receptor affinity, offering insights into the therapeutic potential of D2R modulators (Jůza et al., 2022).

Transition-Metal-Catalyzed Reductive Amination

The catalytic reductive amination process, pivotal in synthesizing primary, secondary, and tertiary alkyl amines, is another area where compounds akin to this compound find application. These amines are fundamental in producing pharmaceuticals, agrochemicals, and materials. The review by Irrgang and Kempe (2020) emphasizes the advancements in using hydrogen as a reducing agent, highlighting the efficiency of catalysts based on earth-abundant metals and nanostructured heterogeneous catalysts in reductive amination processes (Irrgang & Kempe, 2020).

PFAS Removal by Amine-Functionalized Sorbents

The environmental application of amine-functionalized sorbents for Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) removal presents a critical use case for compounds with functionalities similar to this compound. Ateia et al. (2019) provide a comprehensive review of the development and application of amine-containing sorbents for efficient PFAS removal from water sources. This research underscores the potential of these compounds in addressing environmental pollution challenges, particularly in water treatment technologies (Ateia et al., 2019).

Mechanism of Action

Target of Action

The compound 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine, also known as 2-(2-Methoxyethyl)isoindolin-4-amine, is a type of antisense oligonucleotide (ASO). ASOs are designed to bind to specific RNA targets. In the case of 2-(2-Methoxyethyl)isoindolin-4-amine, the primary targets are likely specific mRNA sequences . The role of these targets is to produce proteins that may be involved in disease processes .

Mode of Action

The compound interacts with its targets by hybridizing to the target complementary mRNA . This interaction may alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .

Biochemical Pathways

The affected biochemical pathways involve the synthesis and degradation of specific proteins. By binding to the target mRNA, the compound can modulate the production of these proteins, affecting downstream cellular processes . The exact pathways affected would depend on the specific mRNA targets of the compound.

Pharmacokinetics

The pharmacokinetic properties of 2-(2-Methoxyethyl)isoindolin-4-amine are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is highly bound to plasma proteins, which likely prevents rapid removal by renal filtration . After administration, the compound is rapidly and extensively absorbed. Its plasma concentrations decline in a multiphasic fashion, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase . The major elimination pathway for the compound and its metabolites is urinary excretion .

Result of Action

The molecular and cellular effects of the compound’s action involve the modulation of protein production. By binding to specific mRNA targets, the compound can decrease the production of certain proteins, potentially altering cellular functions and disease processes .

properties

IUPAC Name

2-(2-methoxyethyl)-1,3-dihydroisoindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-6-5-13-7-9-3-2-4-11(12)10(9)8-13/h2-4H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOIKDHMWUEJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229071
Record name 2,3-Dihydro-2-(2-methoxyethyl)-1H-isoindol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017388-36-1
Record name 2,3-Dihydro-2-(2-methoxyethyl)-1H-isoindol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017388-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(2-methoxyethyl)-1H-isoindol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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